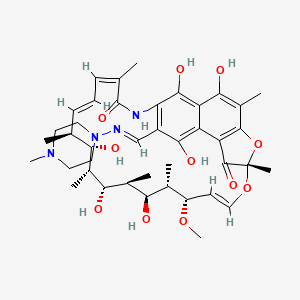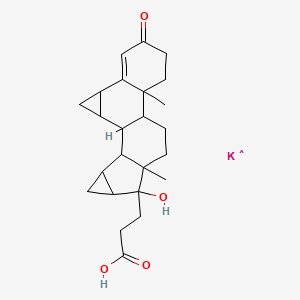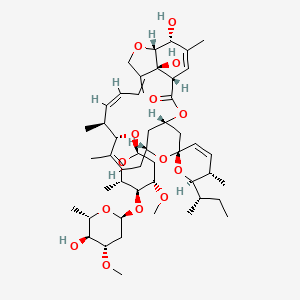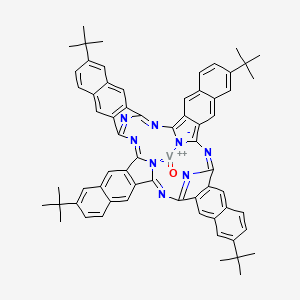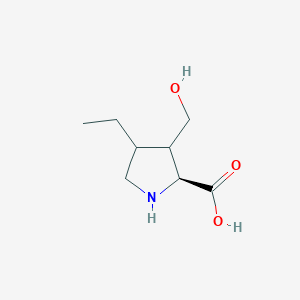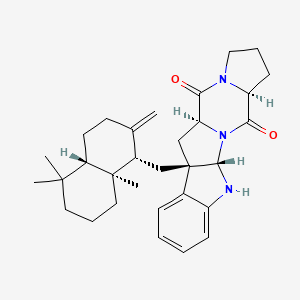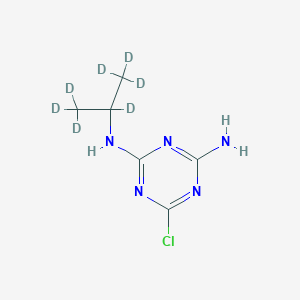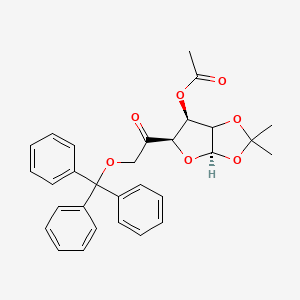
3-アセチル-1,2-O-イソプロピリデン-6-O-トリチル-β-L-アラビノ-ヘキソフラノース-5-ウロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose is a complex organic compound with the molecular formula C30H30O7. It is characterized by its unique structure, which includes an acetyl group, an isopropylidene group, and a trityl group attached to a beta-L-arabino-hexofuranos-5-ulose backbone .
科学的研究の応用
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in carbohydrate chemistry.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose typically involves multiple steps The process begins with the protection of the hydroxyl groups on the arabino-hexofuranose ringThe reaction conditions often require the use of acid or base catalysts and specific solvents to ensure the desired selectivity and yield .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: The acetyl, isopropylidene, and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
作用機序
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .
類似化合物との比較
Similar Compounds
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose: Similar in structure but differs in the configuration of the sugar moiety.
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-D-glucofuranose: Another similar compound with a different sugar configuration.
Uniqueness
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose is unique due to its specific beta-L-arabino-hexofuranose configuration, which can influence its chemical reactivity and biological interactions. This uniqueness makes it valuable in specific research and industrial applications .
特性
IUPAC Name |
[(3aR,5R,6S)-2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3/t25-,26+,27?,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCZISQVFVWSR-PERGRGJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
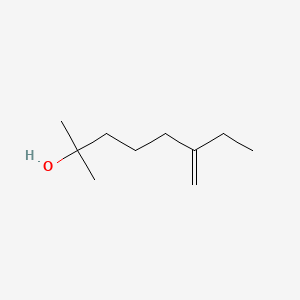
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
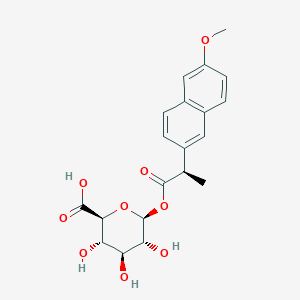
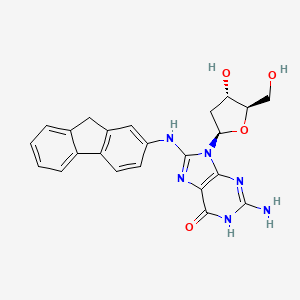
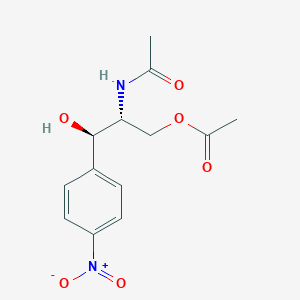
![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)
